molecular formula C6H5ClN2O3 B6602410 3-Chloro-5-methyl-4-nitropyridine 1-oxide CAS No. 97944-37-1

3-Chloro-5-methyl-4-nitropyridine 1-oxide

Cat. No.: B6602410
CAS No.: 97944-37-1
M. Wt: 188.57 g/mol
InChI Key: GGLTYQXBVZKQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Direct Synthesis Approaches to Pyridine (B92270) N-Oxides

Direct synthesis methods aim to construct the 3-Chloro-5-methyl-4-nitropyridine (B11915294) 1-oxide from a simpler pyridine precursor in a minimal number of steps.

While theoretically appealing for its efficiency, a true one-step protocol for the simultaneous nitration and N-oxidation of 3-chloro-5-methylpyridine (B97143) to directly yield 3-Chloro-5-methyl-4-nitropyridine 1-oxide is not a commonly documented or straightforward transformation. The reaction conditions required for nitration and N-oxidation are often distinct and can lead to a mixture of products.

A more practical and controlled approach involves a sequential process. This typically begins with the N-oxidation of a substituted pyridine, followed by nitration. The presence of the N-oxide group activates the pyridine ring, directing the electrophilic nitration to specific positions. For instance, the N-oxidation of 3-methylpyridine (B133936) can be achieved using reagents like hydrogen peroxide in acetic acid. orgsyn.org The resulting 3-methylpyridine-1-oxide can then be nitrated.

Alternatively, nitration of the pyridine ring can precede N-oxidation. However, direct nitration of pyridine itself is often challenging. wikipedia.org

Functional Group Interconversions on Pyridine Ring Systems

This strategy involves the stepwise modification of functional groups on a pre-existing pyridine or pyridine N-oxide core to arrive at the target compound.

The chlorination of pyridine N-oxide derivatives is a key step in many synthetic routes. For example, 3-methylpyridine-1-oxide can be chlorinated to produce 2-chloro-5-methylpyridine. google.com This reaction often employs reagents like phosphorus oxychloride (POCl₃) or phosgene. google.comgoogle.com The resulting chlorinated pyridine can then undergo further functionalization.

PrecursorReagentProduct
3-methylpyridine-1-oxidePOCl₃2-chloro-5-methylpyridine
3-methylpyridine-1-oxidePhosgene2-chloro-5-methylpyridine

This table summarizes common halogenation reactions on pyridine N-oxide precursors.

A crucial and well-documented method for synthesizing the target compound involves the nitration of a halogenated pyridine N-oxide. Specifically, 2-chloro-5-methylpyridine-1-oxide serves as a direct precursor. chemicalbook.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com The electron-withdrawing nature of the chlorine atom and the activating effect of the N-oxide group direct the nitro group to the 4-position of the pyridine ring.

In one procedure, 2-chloro-5-methylpyridine-1-oxide is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid. The mixture is then heated, and after workup, 2-chloro-5-methyl-4-nitropyridine-1-oxide is obtained in good yield. chemicalbook.com The N-oxide group is known to direct nitration to the 4-position, and this directing effect can overcome the influence of other substituents like halogens. rsc.org

Starting MaterialReagentsProductYield
2-chloro-5-methylpyridine-1-oxideConc. HNO₃, Conc. H₂SO₄2-chloro-5-methyl-4-nitropyridine-1-oxide80% chemicalbook.com

This table details the nitration of a halogenated pyridine N-oxide to form the target compound.

An alternative functional group interconversion involves the N-oxidation of a pre-formed halogenated nitropyridine. For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) can be oxidized to its corresponding N-oxide. nih.gov This approach is useful when the desired halogenated nitropyridine is readily available. The oxidation is typically achieved using peracids. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLTYQXBVZKQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 5 Methyl 4 Nitropyridine 1 Oxide

Precursor Compounds and Starting Materials in the Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide

The synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide is a multi-step process that begins with readily available pyridine (B92270) derivatives. The key precursors and starting materials involved in this transformation are detailed below.

A primary starting material for the synthesis of the analogous 2-chloro isomer is 3-methylpyridine (B133936) (also known as 3-picoline). orgsyn.org This compound serves as the foundational pyridine ring structure onto which the necessary functional groups are added. The first step in the synthetic sequence typically involves the oxidation of the pyridine nitrogen to form an N-oxide. orgsyn.orgwikipedia.org

The formation of the N-oxide is a crucial activation step, as it facilitates subsequent electrophilic substitution reactions on the pyridine ring, which are otherwise challenging. wikipedia.org Following the N-oxidation, the next key transformation is the nitration of the pyridine ring to introduce the nitro group at the 4-position.

The direct precursor to 2-Chloro-5-methyl-4-nitropyridine 1-oxide is 2-chloro-5-methylpyridine-1-oxide. chemicalbook.com The final step in the synthesis involves the nitration of this precursor. This is typically achieved by treating 2-chloro-5-methylpyridine-1-oxide with a mixture of concentrated nitric acid and concentrated sulfuric acid. chemicalbook.com The reaction mixture is heated to facilitate the electrophilic nitration, resulting in the formation of the desired 2-chloro-5-methyl-4-nitropyridine-1-oxide. chemicalbook.com

The synthesis of the precursor 3-Methyl-4-nitropyridine-1-oxide involves the nitration of 3-methylpyridine-1-oxide. orgsyn.org This can be accomplished using a mixture of concentrated sulfuric acid and fuming nitric acid, or by the nitration of 3-methylpyridine-1-oxide hydrochloride with a mixture of concentrated sulfuric acid and potassium nitrate. orgsyn.org The 3-methylpyridine-1-oxide itself is prepared by the oxidation of 3-methylpyridine with an oxidizing agent such as hydrogen peroxide in glacial acetic acid. orgsyn.org

The following interactive data table summarizes the key precursor compounds involved in the synthesis of the related 2-Chloro-5-methyl-4-nitropyridine 1-oxide.

Table 1: Precursor Compounds in the Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide

Precursor Compound Molecular Formula Role in Synthesis
3-Methylpyridine C₆H₇N Initial starting material providing the basic pyridine structure. orgsyn.org
3-Methylpyridine-1-oxide C₆H₇NO Intermediate formed by the oxidation of 3-methylpyridine; activates the ring for nitration. orgsyn.org
2-Chloro-5-methylpyridine-1-oxide C₆H₆ClNO Direct precursor that is nitrated to form the final product. chemicalbook.com
Nitric Acid HNO₃ Reagent used for the introduction of the nitro group onto the pyridine ring. chemicalbook.com

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Methyl 4 Nitropyridine 1 Oxide

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 3-chloro-5-methyl-4-nitropyridine (B11915294) 1-oxide. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the attached functional groups, facilitates attack by a wide range of nucleophiles.

Substitution at the Pyridine Ring Positions

The pyridine ring in 3-chloro-5-methyl-4-nitropyridine 1-oxide is activated for nucleophilic attack at the positions bearing suitable leaving groups, primarily the chloro group at C3 and the nitro group at C4. The N-oxide functional group directs nucleophilic attack to the C2 and C4 positions. wikipedia.orgyoutube.com Consequently, the C4 position, which bears the strongly electron-withdrawing nitro group, is highly activated. However, the chlorine atom at C3 can also be displaced.

The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. For instance, in related systems like 3-bromo-4-nitropyridine (B1272033) N-oxide, nucleophilic attack by amines, such as L-prolinamides, has been shown to displace the halogen at the C3 position to form the corresponding 3-amino-4-nitropyridine (B85709) N-oxide derivatives. acs.org This indicates that the halogen at position 3 is a viable leaving group.

Conversely, the nitro group at the C4 position is also an excellent leaving group, particularly due to the combined activating effect of the N-oxide. Studies on 4-nitropyridine (B72724) 1-oxide show that it readily reacts with nucleophiles like piperidine, resulting in the displacement of the nitro group. rsc.org In the case of this compound, a strong nucleophile could potentially displace either the chloro or the nitro group.

Influence of the Nitro Group and N-Oxide Moiety on Nucleophilic Activation

The high reactivity of this compound towards nucleophiles is a direct consequence of the electronic effects of the N-oxide and the nitro group. wikipedia.orgyoutube.com

The N-oxide moiety plays a dual role. While the oxygen atom donates electron density to the ring via a +R (resonance) effect, the positively charged nitrogen atom exerts a strong -I (inductive) effect. youtube.com Crucially, the N-oxide can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly when the attack occurs at the C2 or C4 position. wikipedia.orgyoutube.com This stabilization lowers the activation energy of the reaction.

The nitro group at the C4 position is a powerful electron-withdrawing group (-R and -I effects). It significantly reduces the electron density of the pyridine ring, making it highly electrophilic and thus susceptible to attack by nucleophiles. rsc.org The combination of the N-oxide and the C4-nitro group creates a strongly activated system for nucleophilic aromatic substitution. rsc.orgrsc.org The presence of methyl groups adjacent to the leaving group can sometimes retard reaction rates due to steric hindrance. rsc.org

This synergistic activation is evident in the high reactivity of 4-nitropyridine N-oxide derivatives compared to their non-oxidized pyridine counterparts. rsc.org The N-oxide group is considered essential for high catalytic activity and chiral induction in certain asymmetric reactions, highlighting its role in enhancing the nucleophilicity of the oxygen atom and stabilizing reaction intermediates. acs.org

Influence of Activating Groups on Reactivity
GroupElectronic EffectInfluence on Nucleophilic Substitution
N-Oxide-I, +RActivates C2/C4 positions, stabilizes Meisenheimer complex. wikipedia.orgyoutube.com
4-Nitro-I, -RStrongly withdraws electron density, increasing ring electrophilicity. rsc.org

Halogen Exchange Reactions on Pyridine N-Oxide Systems

Halogen exchange is a specific type of nucleophilic substitution where one halogen is replaced by another. In pyridine N-oxide systems, this is a common transformation. For example, the chlorine atom in this compound can potentially be exchanged for other halogens or nucleophiles.

In a related transformation, 3-amino-4-nitropyridine-N-oxide derivatives have been treated with acetyl chloride (AcCl) to replace the nitro group with a chlorine atom, yielding 3-amino-4-chloro-pyridine-N-oxides. acs.org This demonstrates the facility with which groups at the activated C4 position can be substituted. The halogenation of pyridine N-oxides can also be achieved under mild conditions using various reagents, providing access to a range of halo-substituted pyridines which are important pharmaceutical intermediates. nih.govresearchgate.net The activation by an electrophilic agent increases the electrophilicity of the ring, allowing for the addition of weak nucleophiles like halide anions. researchgate.net

Examples of Substitution Reactions on Related Pyridine N-Oxides
Starting MaterialReagent/ConditionsProductType of SubstitutionReference
3-Bromo-4-nitropyridine N-oxideL-prolinamide3-(L-prolinamido)-4-nitropyridine N-oxideDisplacement of Br at C3 acs.org
3-Amino-4-nitropyridine N-oxide deriv.AcCl3-Amino-4-chloropyridine N-oxide deriv.Displacement of NO₂ at C4 acs.org
4-Nitropyridine 1-oxidePiperidine in ethanol4-(Piperidino)pyridine 1-oxideDisplacement of NO₂ at C4 rsc.org
4-Bromo-3,5-dimethylpyridine 1-oxideSodium ethoxide in ethanol4-Ethoxy-3,5-dimethylpyridine 1-oxideDisplacement of Br at C4 rsc.org

Reduction Reactions

The nitro group and the N-oxide moiety in this compound are both susceptible to reduction. The choice of reducing agent and conditions determines the selectivity of the transformation.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of pyridine derivatives. This can be achieved while preserving the N-oxide functionality under specific conditions. Chemoselective reduction of aromatic nitro groups to hydroxylamino or amino groups can be accomplished using various reagents. nih.gov

Catalytic hydrogenation is a common method. However, depending on the catalyst and conditions, it can be difficult to selectively reduce the nitro group without affecting the N-oxide. For instance, hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide over a platinum catalyst has been reported to simultaneously reduce both the nitro group and the N-oxide. google.com To achieve selective reduction of the nitro group, milder or more specific reagents are often required. The reduction of nitroarenes can proceed through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. unimi.it

Deoxygenation of the Pyridine N-Oxide Moiety

Removal of the N-oxide oxygen, known as deoxygenation, is a key step to revert to the corresponding pyridine. This transformation is often necessary after the N-oxide has been used to direct substitution reactions. wikipedia.org Pyridine N-oxides are generally resistant to many common reducing agents but can be deoxygenated effectively using specific reagents. google.com

Phosphorus trichloride (B1173362) (PCl₃) in a solvent like chloroform (B151607) is a classic and highly chemoselective reagent for the deoxygenation of pyridine N-oxides, often leaving other reducible groups like nitro functions intact. google.comyoutube.com Other reagents include triphenylphosphine (B44618) (PPh₃) and elemental sulfur. google.comclockss.org Catalytic hydrogenation can also effect deoxygenation, although it may concurrently reduce other functional groups. youtube.comnih.gov For example, the deoxygenation of 3-bromo-4-nitropyridine N-oxide has been successfully achieved, providing a pathway to the corresponding 3-bromo-4-nitropyridine. clockss.org

Common Reduction Methods for Pyridine N-Oxide Derivatives
TransformationReagent/ConditionsSelectivity/CommentsReference
Nitro Group ReductionCatalytic Hydrogenation (e.g., Pt, Pd/C)Can also reduce N-oxide and other groups. google.comyoutube.com google.comyoutube.com
N-Oxide DeoxygenationPhosphorus Trichloride (PCl₃)Highly chemoselective; does not typically reduce nitro groups. google.comyoutube.com
N-Oxide DeoxygenationTriphenylphosphine (PPh₃)Mild deoxygenation agent. clockss.org
N-Oxide DeoxygenationZinc dustCan be used to remove the N-oxide after it has directed substitution. wikipedia.org wikipedia.orgyoutube.com
N-Oxide DeoxygenationPhotocatalysis (e.g., Rhenium complexes)A modern, mild method for deoxygenation. nih.gov

Electrophilic Reactions on the Substituted Pyridine Ring

The pyridine N-oxide moiety generally activates the pyridine ring towards electrophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions, by donating electron density through resonance. wikipedia.orgnih.gov However, in this compound, the C-4 position is already occupied by a nitro group. The remaining unsubstituted positions are C-2 and C-6.

The reactivity of these positions towards electrophiles is modulated by the existing substituents:

N-oxide group: Strongly activating, directing towards C-2 and C-6.

5-Methyl group: An electron-donating group that activates the ring, particularly the adjacent C-6 position, through an inductive effect and hyperconjugation.

3-Chloro group: An electron-withdrawing, deactivating group that reduces the electron density of the ring, primarily at the ortho (C-2) and para positions relative to itself.

4-Nitro group: A strongly electron-withdrawing and deactivating group that significantly reduces the nucleophilicity of the entire ring.

While experimental data for electrophilic substitution reactions specifically on this compound are not extensively documented in the reviewed literature, studies on related compounds provide insight. For instance, the nitration of various substituted pyridine N-oxides, such as 3-methylpyridine-1-oxide and 3-fluoropyridine (B146971) N-oxide, consistently yields the 4-nitro derivative, underscoring the powerful directing effect of the N-oxide group to the C-4 position when it is vacant. rsc.orgorgsyn.org A synthetic procedure for a related compound, 2-chloro-5-methyl-4-nitropyridine-1-oxide, involves the nitration of 2-chloro-5-methylpyridine-1-oxide, further confirming that electrophilic attack occurs at the C-4 position. chemicalbook.com

Given the existing substitution pattern of this compound, further electrophilic substitution is expected to be difficult and require harsh reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound This table is based on general principles of electrophilic aromatic substitution as specific experimental data for this compound was not found.

PositionPredicted ReactivityRationale
C-2LowDeactivated by the adjacent electron-withdrawing 3-chloro group.
C-6Highest (relative)Activated by the N-oxide group and the adjacent electron-donating 5-methyl group.

Intramolecular Rearrangements and Nitro Group Migration Phenomena

Aromatic nitro compounds and pyridine N-oxides are known to undergo various intramolecular rearrangements, often induced by thermal or photochemical stimuli. acs.orgwur.nl While specific rearrangement studies on this compound are not detailed in the available literature, the reactivity of the parent compound, 4-nitropyridine N-oxide, offers a strong indication of potential transformation pathways.

Photochemical rearrangement is a well-documented phenomenon for 4-nitropyridine N-oxide. oup.comoup.com Irradiation with UV light can lead to the formation of different products depending on the reaction conditions, proceeding through transient intermediates. oup.comoup.comoup.com These reactions highlight the potential for the N-oxide oxygen to be transferred to other parts of the molecule or for the nitro group to participate in complex transformations.

The primary photochemical processes for 4-nitropyridine N-oxide include:

Process I: Formation of 4-hydroxypyridine (B47283) N-oxide nitrate, which involves a bimolecular interaction between a photochemical intermediate and an unexcited molecule of 4-nitropyridine N-oxide. oup.comoup.com

Process II: Formation of 4-hydroxylaminopyridine N-oxide, which is initiated by a hydrogen-atom abstraction from the solvent by a different photochemical intermediate. oup.comoup.com

It is plausible that this compound could undergo analogous photochemical rearrangements, although the substituents on the ring might influence the stability of the intermediates and the final product distribution.

Nitro group migration itself is a known, albeit less common, rearrangement in heterocyclic chemistry. Such migrations can be catalyzed by transition metals or occur under specific reaction conditions, but have not been specifically reported for this compound. oup.com Another type of transformation is the Reissert-Kaufmann reaction, where 4-nitropyridine N-oxide reacts with cyaniding agents to yield 2-cyano-4-nitropyridine, involving a rearrangement and addition to the ring. oup.com

Table 2: Summary of Documented Photochemical Rearrangement Products of 4-Nitropyridine N-oxide This data pertains to the parent compound and serves as a model for the potential reactivity of this compound.

ReactantConditionsMajor Product(s)Reference(s)
4-Nitropyridine N-oxideUV irradiation (313 nm) in ethanol4-Hydroxypyridine N-oxide nitrate oup.comoup.com
4-Nitropyridine N-oxideUV irradiation (313 nm) in ethanol4-Hydroxylaminopyridine N-oxide oup.comoup.com

Structural Elucidation and Spectroscopic Characterization of 3 Chloro 5 Methyl 4 Nitropyridine 1 Oxide

X-ray Diffraction Analysis

Specific crystallographic data from single-crystal X-ray diffraction analysis for 3-Chloro-5-methyl-4-nitropyridine (B11915294) 1-oxide, which would detail its crystal system, space group, unit cell dimensions, and atomic coordinates, has not been found in the public domain. While structural data exists for related isomers and derivatives, such as 2-chloro-5-methyl-3-nitropyridine (B188117) and 5-(5-chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, this information is not directly applicable to the title compound. researchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman analysis, provides insight into the functional groups and molecular structure of a compound.

A published, experimentally verified Infrared (IR) spectrum for 3-Chloro-5-methyl-4-nitropyridine 1-oxide is not available in the reviewed literature. Generally, the IR spectrum of a substituted pyridine (B92270) N-oxide would be expected to show characteristic bands corresponding to:

N-O stretching: This vibration is a hallmark of pyridine N-oxides.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions characteristic of the nitro group.

C=C and C=N ring stretching: Vibrations associated with the pyridine ring.

C-Cl stretching: Usually found in the fingerprint region.

Without experimental data, a precise interpretation is not possible.

No experimental Raman spectroscopic data for this compound could be located. Raman spectroscopy is particularly sensitive to symmetric vibrations and homonuclear bonds and would complement IR data by providing information on the vibrations of the pyridine ring and the substituents. edinst.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

An experimentally obtained and interpreted ¹H NMR spectrum for this compound is not publicly documented. For a molecule with this structure, one would anticipate signals corresponding to:

Two aromatic protons: These would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro group, the N-oxide, and the chlorine atom, as well as the electron-donating effect of the methyl group.

One methyl group: This would likely appear as a singlet in the aliphatic region of the spectrum.

The precise chemical shifts and coupling constants, which are crucial for definitive structural assignment, remain undetermined without experimental data.

Theoretical and Computational Investigations of 3 Chloro 5 Methyl 4 Nitropyridine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the molecular properties of compounds at the atomic and electronic levels. For a molecule like 3-Chloro-5-methyl-4-nitropyridine (B11915294) 1-oxide, these calculations can predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. sci-hub.se DFT calculations, often using functionals like B3LYP, are employed to determine the distribution of electron density and to understand the influence of various substituents on the pyridine (B92270) N-oxide ring. nih.gov

DFT studies on analogous nitropyridine-N-oxides have shown that the introduction of electron-withdrawing groups can lead to a distortion in the planarity of the pyridine ring. nih.gov The non-planarity of the ring can be a critical factor in the molecule's reactivity and stability. nih.gov

Illustrative Data Table: Predicted Effect of Substituents on Electronic Properties

SubstituentPositionPredicted Electronic Effect
Chlorine3Electron-withdrawing (inductive effect), weak electron-donating (resonance)
Methyl5Electron-donating (hyperconjugation)
Nitro4Strong electron-withdrawing (inductive and resonance effects)
N-oxide1Strong electron-withdrawing

Molecular Orbital Theory (e.g., MP2) Applied to Geometric Parameters

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic properties of molecules. nih.gov Methods like Møller-Plesset perturbation theory of the second order (MP2), in conjunction with basis sets such as 6-31G*, are utilized to accurately predict the geometric parameters of molecules, including bond lengths, bond angles, and dihedral angles. nih.gov

In the case of 3-Chloro-5-methyl-4-nitropyridine 1-oxide, MP2 calculations would be crucial for determining the precise geometry of the molecule. Studies on similar compounds have revealed that the substitution pattern on the pyridine N-oxide ring can lead to significant steric strain and electronic repulsion, which in turn affects the bond lengths and angles. nih.gov For instance, the C-NO2 bond is often found to be weakened due to electronic interplay between the nitro group and other substituents. nih.gov

Illustrative Data Table: Predicted Geometric Parameters

ParameterPredicted ValueInfluence of Substituents
C4-N(nitro) bond lengthElongatedWeakened by electron-withdrawing N-oxide and potential steric hindrance
N1-O(oxide) bond lengthStandard for N-oxidesInfluenced by the overall electron density of the ring
Ring PlanarityLikely distortedDue to the presence of multiple bulky and electronically active substituents

Electron Density Distribution Analysis

The analysis of electron density distribution provides deeper insights into the nature of chemical bonds and intermolecular interactions within a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the nature of bonding within a molecule. orientjchem.org It provides information about donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. orientjchem.org

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions between the lone pair electrons of the oxygen atoms in the nitro and N-oxide groups and the antibonding orbitals of the pyridine ring. These interactions play a key role in the electronic interplay between the substituents and the heterocyclic system. nih.gov NBO analysis can also provide evidence for the weakening of certain bonds, such as the C-NO2 bond, due to these electronic effects. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the topology of electron density to characterize atomic and bonding interactions. orientjchem.org QTAIM can identify and characterize bond critical points (BCPs), which provide information about the nature of chemical bonds (covalent, ionic, or intermediate). orientjchem.org

In the context of this compound, QTAIM analysis would be used to investigate the nature of the various bonds within the molecule, including the C-Cl, C-N, N-O, and C-C bonds. This analysis can furnish clear evidence for the electronic interactions between the different functional groups. nih.gov For instance, it can quantify the degree of covalent and ionic character in the N-oxide and nitro group bonds.

HOMO-LUMO Energy Gap and Molecular Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the presence of strong electron-withdrawing groups like the nitro and N-oxide groups would be expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. This would suggest that the molecule is likely to be chemically reactive. Molecular reactivity indices, such as chemical potential, hardness, and electrophilicity, can also be calculated from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity.

Illustrative Data Table: Predicted Reactivity Indices

ParameterPredicted TrendImplication
HOMO-LUMO Energy GapRelatively smallHigh chemical reactivity
ElectronegativityHighTendency to attract electrons
Chemical HardnessLowHigh reactivity
Electrophilicity IndexHighStrong electrophilic character

Computational Prediction and Simulation of Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for predicting the spectroscopic properties of organic molecules. chemicalbook.com For this compound, these simulations would provide valuable insights into its structural and electronic characteristics, which are directly related to its spectroscopic signatures.

Researchers typically employ a specific functional and basis set, such as B3LYP/6-311++G(d,p), to optimize the molecule's geometry and calculate its vibrational frequencies. chemicalbook.com The results of these calculations can be correlated with experimental data from various spectroscopic techniques.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of specific bonds within the molecule (e.g., C-Cl, C-N, N-O, C-H). These predicted frequencies help in the assignment of absorption bands in an experimental IR spectrum. For instance, the calculations would identify the characteristic frequencies for the N-oxide group, the nitro (NO₂) group, and the vibrations of the substituted pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to predict the appearance of an NMR spectrum. These predictions are crucial for confirming the molecular structure by correlating the calculated shifts for each nucleus with those observed experimentally.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to simulate the electronic transitions of the molecule. This allows for the prediction of the maximum absorption wavelengths (λ_max) in the UV-Vis spectrum, which provides information about the electronic structure and conjugated π-system of the compound.

The following interactive table illustrates the type of data that would be generated from a computational study of this compound. Please note, the values presented are hypothetical examples for illustrative purposes, as specific studies on this compound are not available.

Spectroscopic Property Predicted Value (Hypothetical) Associated Functional Group/Atom
IR Frequency (cm⁻¹) ~1550Asymmetric NO₂ Stretch
IR Frequency (cm⁻¹) ~1350Symmetric NO₂ Stretch
IR Frequency (cm⁻¹) ~1250N-O Stretch (N-oxide)
¹³C NMR Shift (ppm) ~140C-NO₂
¹³C NMR Shift (ppm) ~125C-Cl
¹H NMR Shift (ppm) ~8.5Proton adjacent to N-oxide
¹H NMR Shift (ppm) ~2.5Methyl (CH₃) Protons
UV-Vis λ_max (nm) ~280π → π* transition

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in exploring the potential reaction pathways for this compound. The presence of multiple functional groups—an electron-donating methyl group (-CH₃), and strongly electron-withdrawing chloro (-Cl), nitro (-NO₂), and N-oxide groups—creates a complex electronic environment that dictates its reactivity. nih.govbohrium.com

Theoretical studies on reaction mechanisms typically involve the following:

Mapping the Potential Energy Surface: Calculations can map the energy landscape of a reaction, identifying transition states, intermediates, and products. This helps determine the most likely reaction pathway by finding the route with the lowest activation energy.

Analyzing Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and location of these orbitals indicate where the molecule is most likely to act as a nucleophile (HOMO) or an electrophile (LUMO). For a substituted pyridine N-oxide, the electron-withdrawing groups would lower the energy of the LUMO, making the ring susceptible to nucleophilic attack. nih.gov

Nucleophilic Aromatic Substitution (S_NAr): The pyridine ring in nitropyridine N-oxides is electron-deficient, particularly due to the strong withdrawing effects of the nitro and N-oxide groups. nih.gov This makes the compound a prime candidate for nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like the chloro group). Theoretical models can calculate the activation barriers for a nucleophile attacking different positions on the ring, predicting the regioselectivity of the reaction. The chloro group at position 3 is activated by the nitro group at position 4, making it a likely site for substitution.

Electrophilic Attack: While the ring is generally deactivated towards electrophilic substitution, the N-oxide oxygen atom is a site of high electron density and can be readily attacked by electrophiles. wikipedia.org Subsequent rearrangement or deoxygenation reactions are common pathways for functionalizing pyridine N-oxides. wikipedia.org

The combination of the donating methyl group at position 5 and the withdrawing groups at positions 3 and 4 creates a "push-pull" electronic effect that would be a key focus of any theoretical investigation into the molecule's reactivity. nih.gov

Synthesis and Functionalization of Analogues and Derivatives of 3 Chloro 5 Methyl 4 Nitropyridine 1 Oxide

Design Principles for Modified Pyridine (B92270) N-Oxide Scaffolds

The chemical behavior of the pyridine N-oxide ring is governed by the dipolar nitrogen-oxygen bond. This feature delocalizes electron density, creating a nuanced electronic landscape around the ring. thieme-connect.de The oxygen atom, being formally negatively charged, can donate electron density into the pyridine ring, making the C2, C4, and C6 positions nucleophilic and susceptible to electrophilic substitution. thieme-connect.deresearchgate.net Conversely, the positively charged nitrogen atom withdraws electron density, rendering these same positions electrophilic and highly activated towards nucleophilic attack, a characteristic not prominent in simple pyridines. nih.gov

The introduction of a nitro group, particularly at the 4-position, profoundly alters this reactivity profile. As a potent electron-withdrawing group, the 4-nitro group significantly enhances the electrophilicity of the C4 position, making it an excellent site for nucleophilic aromatic substitution (SNAr). researchgate.net In this context, the nitro group acts as a readily displaceable leaving group, a central principle in the functionalization of these scaffolds. researchgate.net This activation is a key design element, enabling the introduction of a wide array of substituents.

Further modification with additional substituents, such as halogens and alkyl groups, allows for fine-tuning of the scaffold's reactivity. These groups can exert steric and electronic effects, influencing the regioselectivity of subsequent reactions and providing additional handles for synthetic transformations. researchgate.net The strategic combination of the N-oxide, the 4-nitro group, and other substituents provides a powerful and modular approach for designing complex pyridine derivatives.

Exploration of Halogen-Substituted Nitropyridine N-Oxides

The synthesis of halogen-substituted nitropyridine N-oxides is a critical step in creating versatile building blocks. These compounds are typically prepared through two main pathways: the nitration of a pre-existing halogenated pyridine N-oxide or the halogenation of a nitropyridine N-oxide. For instance, the nitration of mono-substituted pyridine-N-oxides containing a bromine atom generally introduces a nitro group into the 4-position when heated with a mixture of fuming nitric acid and sulfuric acid. researchgate.net

A one-step method has been developed for preparing halogenated-4-nitropyridine-N-oxides, which combines the oxidation and nitration steps, thereby shortening reaction times and improving yields. google.com An example is the synthesis of 2-chloro-4-nitropyridine-N-oxide, which can be directly reduced to 2-chloro-4-aminopyridine. google.com The presence of the halogen provides a secondary site for nucleophilic substitution, which can be exploited orthogonally to the reactivity of the 4-nitro group, leading to multiply substituted pyridines. nih.gov

Table 1: Examples of Halogen-Substituted Nitropyridine N-Oxides and their Synthesis This table is interactive and can be sorted by clicking on the headers.

Compound Name Precursor(s) Key Reagents Reference
3-Chloro-5-methyl-4-nitropyridine (B11915294) 1-oxide 2-Chloro-5-methylpyridine Oxidation and Nitration nih.govgoogle.com
4-Chloro-pyridine-N-oxide 4-Nitropyridine-N-oxide Nucleophilic Substitution researchgate.net
4-Bromo-pyridine-N-oxide 4-Nitropyridine-N-oxide Nucleophilic Substitution researchgate.net
2,6-Dibromo-4-nitro-pyridine-N-oxide 2,6-Dibromopyridine-N-oxide Nitration researchgate.net

Development of Methyl-Substituted Nitropyridine N-Oxides

The introduction of a methyl group onto the nitropyridine N-oxide core adds another layer of synthetic versatility. The synthesis of 3-methyl-4-nitropyridine-1-oxide is a well-established procedure that starts with the oxidation of 3-methylpyridine (B133936) (3-picoline) to form 3-methylpyridine-1-oxide. orgsyn.org This intermediate is then subjected to nitration.

A common method involves adding the 3-methylpyridine-1-oxide to cold sulfuric acid, followed by the careful addition of fuming nitric acid. orgsyn.org The mixture is heated to initiate the reaction, which can be vigorous and requires careful temperature control. orgsyn.org After the reaction subsides, the mixture is heated for an extended period to ensure completion. The product is isolated by pouring the reaction mixture onto ice and neutralizing with a base like sodium carbonate, which causes the yellow crystalline product to precipitate. orgsyn.org

The methyl group can influence the electronic properties of the ring and can itself be a site for further chemical modification, although it is generally less reactive than the activated positions on the ring. Its presence is crucial in the synthesis of specific bioactive molecules where the methyl substituent is a key part of the final structure. nih.gov

Table 2: Synthesis of Methyl-Substituted Nitropyridine N-Oxides This table is interactive and can be sorted by clicking on the headers.

Compound Name Starting Material Key Reagents Reference
3-Methyl-4-nitropyridine-1-oxide 3-Methylpyridine-1-oxide H₂SO₄, Fuming HNO₃ orgsyn.org
2-Methyl-4-nitropyridine N-oxide 2-Methylpyridine N-oxide Nitration nih.gov

Transformations Leading to Diverse Functionalized Pyridine Architectures

The true synthetic utility of 3-Chloro-5-methyl-4-nitropyridine 1-oxide and its analogues lies in their capacity to undergo a wide range of chemical transformations, providing access to a diverse array of functionalized pyridine structures. The substituents on the ring—chloro, methyl, nitro, and the N-oxide itself—can be selectively manipulated.

The 4-nitro group is an excellent leaving group and can be readily displaced by a variety of nucleophiles, including alkoxides and amines. researchgate.net This allows for the introduction of diverse functional groups at the C4 position.

Simultaneously, the entire molecule can be transformed through reduction. Catalytic hydrogenation is a powerful method for modifying these scaffolds. For example, the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst can achieve the reduction of both the nitro group to an amine and the removal of the N-oxide function in a single step, yielding 2-chloro-5-methyl-4-pyridinamine. google.com This amino-pyridine derivative can then undergo further reactions, such as substitution of the chloro group, to produce compounds like 4-amino-5-methyl-2(1H)-pyridone, an intermediate for pharmacologically active molecules. google.com

These selective transformations highlight the role of nitropyridine N-oxides as versatile intermediates, enabling the construction of complex molecular architectures from relatively simple starting materials. researchgate.netnih.gov

Table 3: Selected Transformations of Substituted Nitropyridine N-Oxides This table is interactive and can be sorted by clicking on the headers.

Starting Material Reagent(s) Product Transformation Type Reference
4-Nitropyridine-N-oxide Halide Ions (e.g., Cl⁻, Br⁻) 4-Halopyridine-N-oxide Nucleophilic Substitution (of NO₂) researchgate.net
2-Chloro-5-methyl-4-nitro-pyridine-1-oxide H₂, Platinum Catalyst 2-Chloro-5-methyl-4-pyridinamine Reduction (of NO₂ and N-oxide) google.com
2-Chloro-5-methyl-3-nitropyridine (B188117) Secondary Amines 2-(Dialkylamino)-5-methyl-3-nitropyridine-6-carboxylic acid Nucleophilic Substitution (of Cl) and Oxidation nih.gov

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of electron-withdrawing groups and a labile chlorine atom makes 3-chloro-5-methyl-4-nitropyridine (B11915294) 1-oxide and its isomers valuable starting materials for the synthesis of complex, biologically active molecules. The inherent reactivity of the molecule allows for sequential and regioselective modifications, building up molecular complexity in a controlled manner.

A notable example is the use of a closely related isomer, 2-chloro-5-methyl-4-nitropyridine-1-oxide, in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. google.com In a key step, the nitro group of 2-chloro-5-methyl-4-nitropyridine-1-oxide is hydrogenated, typically over a platinum catalyst, to yield 2-chloro-5-methyl-4-pyridinamine. This transformation highlights the utility of the nitro group as a masked amino group. The resulting aminopyridine is then reacted with potassium hydroxide (B78521) in methanol (B129727) under pressure to afford 4-amino-5-methyl-1H-pyridin-2(1H)-one, a crucial intermediate for the final assembly of Finerenone. google.com

Similarly, isomers such as 2-chloro-5-methyl-3-nitropyridine (B188117) serve as precursors for potent enzyme inhibitors. For instance, in the synthesis of Janus kinase 2 (JAK2) inhibitors, 2-chloro-5-methyl-3-nitropyridine is first oxidized to the corresponding carboxylic acid. The activated chlorine atom is then displaced by various secondary amines via nucleophilic aromatic substitution. The resulting carboxylic acids are subsequently coupled with aromatic amines to generate the final inhibitor molecules. nih.gov These examples underscore the role of chloro-nitropyridine N-oxides and their derivatives as pivotal building blocks in the construction of intricate and medicinally relevant compounds.

Table 1: Examples of Complex Molecules Synthesized from Chloro-methyl-nitropyridine Derivatives

Starting MaterialKey Transformation(s)Final Product/IntermediateReference
2-chloro-5-methyl-4-nitro-pyridine-1-oxide1. Hydrogenation of the nitro group. 2. Reaction with KOH in methanol.4-amino-5-methyl-1H-pyridin-2(1H)-one (Finerenone intermediate) google.com
2-Chloro-5-methyl-3-nitropyridine1. Oxidation to carboxylic acid. 2. Nucleophilic substitution of chlorine. 3. Amide coupling.Janus kinase 2 (JAK2) inhibitors nih.gov

Utility in the Preparation of Highly Functionalized Pyridine (B92270) Scaffolds

The chemical nature of 3-chloro-5-methyl-4-nitropyridine 1-oxide provides a platform for the synthesis of a wide array of highly functionalized pyridine scaffolds. The chloro, nitro, and N-oxide groups can each be selectively transformed or can influence the reactivity of the pyridine ring, allowing for a high degree of synthetic flexibility.

The pyridine N-oxide functionality is particularly useful as it activates the ring towards both electrophilic and nucleophilic attack, and can be readily removed by deoxygenation when no longer needed. wikipedia.org The chloro group at the 3-position and the nitro group at the 4-position are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, including alkoxy, aryloxy, amino, and thioether groups, by reaction with the corresponding nucleophiles.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further elaborated through a variety of well-established transformations, such as diazotization, acylation, and alkylation. This provides a gateway to a diverse set of substituted pyridines that would be difficult to access through direct substitution on the parent pyridine ring. The interplay between the different functional groups allows for a programmed approach to the synthesis of polysubstituted pyridines with precise control over the substitution pattern.

Methodological Applications in Radiolabeling Chemistry

The unique electronic properties of nitropyridine N-oxides have found a valuable application in the field of radiolabeling, particularly for the introduction of fluorine-18 (B77423) ([¹⁸F]), a widely used positron-emitting radionuclide in Positron Emission Tomography (PET). The synthesis of meta-fluorinated pyridines, which are present in many biologically active molecules, is often challenging. However, the use of nitropyridine N-oxide precursors offers a novel and efficient route for their preparation.

A methodology has been developed for the direct radiofluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide, a compound structurally related to this compound. rsc.orgnih.gov In this approach, the bromo substituent at the 3-position is displaced by [¹⁸F]fluoride in a rapid, room-temperature reaction to yield the corresponding [¹⁸F]3-fluoro-4-nitropyridine N-oxide. rsc.orgnih.gov The electron-withdrawing nitro group and the N-oxide moiety are crucial for activating the ring towards this nucleophilic substitution.

Following the successful radiofluorination, the nitro group and the N-oxide can be simultaneously reduced via catalytic hydrogenation to afford the desired [¹⁸F]3-fluoro-4-aminopyridine. rsc.orgnih.gov This two-step, one-pot procedure provides a practical method for the synthesis of [¹⁸F]-labeled aminopyridines, which are valuable for developing new PET tracers for neuroimaging and other applications. nih.gov This strategy highlights the potential of compounds like this compound as precursors in the development of novel radiopharmaceuticals.

Q & A

Q. Basic Research Focus

  • NMR Analysis : 1^1H NMR (DMSO-d6) identifies methyl (δ 2.4–2.6 ppm) and pyridine ring protons (δ 8.1–8.9 ppm). 13^{13}C NMR confirms nitro (C-NO2_2, δ 148–150 ppm) and N-oxide (C-O, δ 160–165 ppm) groups .
  • X-ray Crystallography : Resolves substituent positions (e.g., nitro at C4, methyl at C5) and confirms planarity of the N-oxide ring .
  • IR Spectroscopy : Strong NO2_2 asymmetric stretching (~1520 cm1^{-1}) and N-O stretching (~1250 cm1^{-1}) .

How do structural modifications influence the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Substituent Effects : Chlorine at C3 enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes. Methyl at C5 increases lipophilicity, improving membrane permeability .
  • Nitro Group Role : Acts as a hydrogen-bond acceptor, stabilizing interactions with ATP-binding pockets (e.g., kinase inhibition). Reduction to amine derivatives alters activity profiles .
  • Comparative Analysis : Analogues like 2-chloro-5-methyl-4-nitropyridine N-oxide (CAS 60323-96-8) show reduced potency due to altered steric hindrance .

How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

Q. Advanced Research Focus

  • Assay Validation : Control redox conditions (e.g., avoid DTT, which reduces nitro groups) and confirm enzyme purity via SDS-PAGE.
  • Metabolite Interference : Test for nitroreductase-mediated conversion to amine derivatives, which may exhibit off-target effects .
  • Structural Dynamics : Use molecular dynamics simulations to assess binding mode variability under different pH conditions (e.g., protonation of N-oxide) .

What methodologies assess the environmental fate of this compound in indoor laboratory settings?

Q. Advanced Research Focus

  • Surface Adsorption Studies : Apply quartz crystal microbalance (QCM) to measure adsorption on glass or stainless steel. Nitro groups increase adhesion via dipole interactions .
  • Oxidative Degradation : Expose to hydroxyl radicals (UV/H2_2O2_2) and monitor intermediates via LC-MS. Major products include 3-chloro-5-methylpyridine-4-amine 1-oxide .
  • VOC Emissions : Use gas chromatography to quantify release during handling. Chlorine substituents correlate with higher volatility .

What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • DFT Calculations : Optimize transition states (e.g., SNAr at C3) using B3LYP/6-31G(d). Chlorine’s electron-withdrawing effect lowers activation energy by 15–20 kcal/mol vs. methyl .
  • Solvent Modeling : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, while protic solvents (MeOH) favor proton transfer .
  • Kinetic Isotope Effects : Deuterium labeling at C5-methyl shows minimal isotopic effect, confirming non-participation in rate-limiting steps .

How do synergistic effects between this compound and other therapeutics enhance pharmacological activity?

Q. Advanced Research Focus

  • Combination Screens : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Synergy (FIC <0.5) observed with fluconazole against Candida albicans .
  • Mechanistic Studies : Nitro group-mediated ROS generation sensitizes cells to DNA-damaging agents (e.g., cisplatin) .
  • Metabolic Profiling : LC-MS-based metabolomics identifies upregulated glutathione pathways in synergistic combinations, suggesting redox imbalance .

Table: Key Structural Analogues and Activity Differences

Compound NameCAS NumberKey Structural DifferencesBiological Activity Comparison
2-Chloro-5-methyl-4-nitropyridine N-oxide60323-96-8Chlorine at C2 vs. C330% lower kinase inhibition efficacy
2,6-Dichloro-4-nitropyridine 1-oxide2587-01-1Additional Cl at C6Higher cytotoxicity, reduced selectivity
3-Chloro-4-nitropyridine 1-oxideN/ANo methyl group at C5Poor membrane permeability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.